3,6-Dichloro-2-methoxyphenoxyacetic acid
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Overview
Description
3,6-Dichloro-2-methoxyphenoxyacetic acid is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a chlorinated derivative of o-anisic acid and is commonly used to control broadleaf weeds in crop fields. The compound is known for its high efficacy and selective action against unwanted vegetation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methoxyphenoxyacetic acid typically involves the diazotization of 2,5-dichloroaniline followed by a reaction with nitrosylsulfuric acid. This process yields 3,6-dichloro-2-methoxybenzoic acid, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process often includes steps such as chlorination, methylation, and carboxylation, followed by purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-methoxyphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorinated groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetic acids.
Scientific Research Applications
3,6-Dichloro-2-methoxyphenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and other agrochemicals
Mechanism of Action
The compound exerts its effects primarily through its action as a herbicide. It mimics the plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: A closely related compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.
3,6-Dichloro-2-phenoxybenzoic acid: Shares structural similarities and is used in similar applications
Uniqueness
3,6-Dichloro-2-methoxyphenoxyacetic acid is unique due to its specific chlorination pattern and methoxy group, which confer distinct chemical properties and biological activity. Its selective action against broadleaf weeds and its effectiveness at low concentrations make it a valuable tool in agriculture.
Properties
CAS No. |
21813-93-4 |
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Molecular Formula |
C9H8Cl2O4 |
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-(3,6-dichloro-2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-8-5(10)2-3-6(11)9(8)15-4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
NYWATYIKXHENNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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